Cas no 72-69-5 (Nortriptyline)

Nortriptyline Chemical and Physical Properties
Names and Identifiers
-
- nortriptyline
- 10,11-dihydro-5-(3-methylaminopropylidene)dibenzo(a,d)cycloheptene
- N-[3-(10,11-DIHYDRO-5H-DIBENZO[A,D][7]ANNULEN-5-YLIDENE)PROPYL]-N-METHYLAMINE HYDROCHLORIDE
- [14C]-Nortriptyline
- allegron
- Ateben
- Avantyl
- Aventyl
- desmethylamitriptyline
- lambeck
- Lumbeck
- noramitriptyline
- Noritren
- notriptyline
- Psychostyl
- Sesaval
- NORTRIPTYLINE [MI]
- KBioSS_001521
- methyl({3-[(2E)-tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]propyl})amine
- NCGC00014483
- AB00052061
- Prestwick3_000254
- DivK1c_000151
- Nortriptylinum [INN-Latin]
- 10,11-Dihydro-5-(3-methylaminopropylidene)-5H-dibenzo[a,d][1,4]cycloheptene
- NCGC00014483-16
- NCGC00024261-04
- 21B
- SPBio_002287
- N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine
- SBI-0050843.P004
- EN300-57709
- Spectrum_001041
- NSC 757234
- 5-[3-(Methylamino)propylidene]dibenzo[a,E]cyclohepta[1,5]diene
- 3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-N-methylpropylamine
- NCIStruc2_000700
- NCGC00014483-07
- NCGC00014483-14
- NCIOpen2_004361
- NORTRIPTYLINE [VANDF]
- SDCCGSBI-0050843.P006
- methyl({3-[(2E)-tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]propyl})amine
- Spectrum5_001377
- Nortiptylinum (INN-Latin)
- NCGC00024261-05
- Q61387
- SPECTRUM1500442
- NCGC00014483-23
- KBio3_001611
- nortriptylina
- 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-N-methyl-
- Demethylamitryptyline
- NCIStruc1_000856
- SCHEMBL34527
- 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-
- NSC-757234
- BIDD:PXR0187
- MRF-0000480
- MS-23718
- NCI-169453
- Nortryptiline
- 3-(10,11-Dihydro-5H-dibenzo
- KBio2_004089
- NCGC00024261-06
- NCGC00014483-09
- GTPL2404
- DTXCID903384
- AB00052061_16
- Spectrum2_000997
- Pamelor hydrochloride
- HMS2091J20
- Prestwick1_000254
- SR-01000000223-4
- NORTRIPTYLINE [INN]
- KUC112478N
- Nortrilen
- BSPBio_002111
- Nortriptylene hydrochloride
- BSPBio_000068
- Spectrum4_000455
- HMS1920B20
- Nortriptylinum
- NCGC00014483-10
- Nortriptylinum (INN-Latin)
- KBio1_000151
- 3-(10,11-DIHYDRO-5H-DIBENZO(A,D)(7)ANNULEN-5-YLIDENE)-N-METHYLPROPAN-1-AMINE
- D08288
- Pharmakon1600-01500442
- BRD-K91263825-003-03-2
- 3-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine
- Nortriptyline [INN:BAN]
- NSC757234
- 10,11-DIHYDRO-N-METHYL-5H-DIBENZO(A,D)CYCLOHEPTENE-D(SUP5,.GAMMA.)-PROPYLAMINE
- BDBM112777
- 5H-Dibenzo[a,d]cycloheptene-.DELTA.5,.gamma.-propylamine, 10,11-dihydro-N-methyl-
- methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine
- NINDS_000151
- CCG-38266
- KBio2_006657
- NCGC00014483-11
- Demethylamitryptylene
- NCGC00024261-03
- Lopac-N-7261
- Nortriptyline (INN)
- Desmethylamitriptylin
- Prestwick0_000254
- 5-(alpha-Methylaminopropylidene)dibenzo(a,d)cyclohepta(1,4)diene
- N06AA10
- NCGC00014483-05
- NCI169453
- Demethylamitriptylene
- HSDB 3371
- 10,11-dihydro-N-methyl-5H-dibenzo(a,d)cycloheptene-delta5,gamma-propylamine
- 5-(3-Methylaminopropylidene)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene
- 10,11-Dihydro-N-methyl-5H-dibenzo(a,d)cycloheptane-.DELTA.,.gamma.-propylamine
- 3-(5,6-dihydrodibenzo[[?],[?]][7]annulen-11-ylidene)-N-methyl-propan-1-amine
- 5-(3-(Methylamino)propylidene)dibenzo(a,e)cyclohepta(1,5)diene
- CHEMBL445
- NS00010393
- Nortriptilina
- KSC-315-028-
- F82279
- Psychostyl (Salt/Mix)
- 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-N-methyl-1-propanamine
- QTL1_000063
- Nortriptilina [DCIT]
- NCGC00014483-02
- AMITRIPTYLINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine
- NCGC00014483-04
- DB00540
- Sensaval
- 10,11-dihydro-N-methyl-5H-dibenzo[a,d]cycloheptene-Delta(5,gamma)-propylamine
- CS-0067638
- CHEBI:7640
- KBio2_001521
- Aventyl;Desitriptilina
- EINECS 200-788-8
- PDSP2_001788
- IDI1_000151
- Desitriptilina
- 5H-Dibenzo(a,d)cycloheptene-delta(5,gamma)-propylamine, 10,11-dihydro-N-methyl
- BPBio1_000076
- Prestwick2_000254
- Demethylamitriptyline
- C07274
- BL03SY4LXB
- KBioGR_000870
- BRN 2216786
- NCI60_001354
- N-Methyl-3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yliden)propylamin
- NORTRIPTYLINE [WHO-DD]
- Nortryptyline
- 10,11-Dihydro-5-(3-methylaminopropylidene)-5H-dibenzo(a,d)(1,4)cycloheptene
- US8629135, SW-02
- Desitriptyline
- NSC78248
- UNII-BL03SY4LXB
- HMS500H13
- Nortrilen (TN)
- SPBio_001093
- Lopac0_000868
- NCGC00014483-06
- 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methylpropylamine
- PHVGLTMQBUFIQQ-UHFFFAOYSA-N
- NCGC00014483-12
- Pamelor
- 10,11-Dihydro-N-methyl-5H-dibenzo(a,d)cycloheptene-delta(5,gamma)-propylamine
- Triptyline-M nor
- 72-69-5
- PDSP1_001805
- (2)10,11-Dihydro-N-methyl-5H-dibenzo[a,d]cycloheptene-.delta.5.gamma.-propylamine
- Amitryptyline, demethyl-
- NSC169453
- NCGC00014483-08
- CCRIS 9175
- DTXSID9023384
- Spectrum3_000526
- NCGC00014483-03
- 10,11-DIHYDRO-N-METHYL-5H-DIBENZO(A,D)CYCLOHEPTENE-D(SUP5,gamma)-PROPYLAMINE
- CAS-894-71-3
- 10,11-dihydro-N-methyl-5H-dibenzo[a,d]cycloheptene-Delta5,gamma-propylamine
- HY-118620
- 5H-Dibenzo(a,d)cycloheptene-delta(sup 5),gamma-propylamine, 10,11-dihydro-N-methyl-
- 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-methyl-1-propanamine
- DB-240489
- BRD-K91263825-003-21-4
- DA-56264
- Nortriptyline
-
- Inchi: InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-11,20H,6,12-14H2,1H3
- InChI Key: PHVGLTMQBUFIQQ-UHFFFAOYSA-N
- SMILES: CNCC/C=C1\C2=CC=CC=C2CCC2=CC=CC=C\12
Computed Properties
- Exact Mass: 263.16700
- Monoisotopic Mass: 263.167
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 12A^2
- XLogP3: nothing
Experimental Properties
- Density: 0.9790 (rough estimate)
- Boiling Point: 396.62°C (rough estimate)
- Flash Point: 194.9 °C
- Refractive Index: 1.4900 (estimate)
- PSA: 12.03000
- LogP: 4.21730
Nortriptyline Security Information
Nortriptyline Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Nortriptyline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-57709-1.0g |
methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine |
72-69-5 | 1g |
$0.0 | 2023-06-07 | ||
eNovation Chemicals LLC | Y1259908-1g |
NORTRIPTYLINE |
72-69-5 | 98% | 1g |
$385 | 2024-06-06 | |
ChemScence | CS-0067638-1g |
Nortriptyline |
72-69-5 | 1g |
$430.0 | 2022-04-26 | ||
Enamine | EN300-57709-0.5g |
methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine |
72-69-5 | 0.5g |
$68.0 | 2023-02-09 | ||
eNovation Chemicals LLC | Y1259908-5g |
NORTRIPTYLINE |
72-69-5 | 98% | 5g |
$1280 | 2024-06-06 | |
Enamine | EN300-57709-0.1g |
methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine |
72-69-5 | 0.1g |
$30.0 | 2023-02-09 | ||
MedChemExpress | HY-118620-50mg |
Nortriptyline |
72-69-5 | 99.97% | 50mg |
¥950 | 2024-07-20 | |
ChemScence | CS-0067638-100mg |
Nortriptyline |
72-69-5 | 100mg |
$155.0 | 2022-04-26 | ||
ChemScence | CS-0067638-25g |
Nortriptyline |
72-69-5 | 25g |
$7500.0 | 2022-04-26 |
Nortriptyline Related Literature
-
J. R. Salmon,P. R. Wood Analyst 1976 101 611
-
Gillian M. Greenway,Sarah J. L. Dolman Analyst 1999 124 759
-
Pablo Taboada,David Attwood,Juan M. Ruso,Manuel García,Víctor Mosquera Phys. Chem. Chem. Phys. 2000 2 5175
-
Fernanda C. Cardoso,Matthieu Schmit,Michael J. Kuiper,Richard J. Lewis,Kellie L. Tuck,Peter J. Duggan RSC Med. Chem. 2022 13 183
-
Fernanda C. Cardoso,Matthieu Schmit,Michael J. Kuiper,Richard J. Lewis,Kellie L. Tuck,Peter J. Duggan RSC Med. Chem. 2022 13 183
Additional information on Nortriptyline
Introduction to Nortriptyline (CAS No. 72-69-5): Pharmacological Profile and Recent Research Developments
Nortriptyline, chemically designated as 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5,6-dione monohydrochloride, is a tricyclic antidepressant (TCA) with significant clinical applications. Its CAS number, 72-69-5, uniquely identifies it in the chemical literature and databases. This compound has been extensively studied for its pharmacological properties and therapeutic effects, particularly in the treatment of depression and neuropathic pain.
The molecular structure of Nortriptyline consists of a tricyclic ring system with an amine group at the 3-position. This structural feature contributes to its ability to interact with various neurotransmitter receptors in the central nervous system. Specifically, Nortriptyline exhibits potent binding affinity for serotonin (5-HT2A, 5-HT2C) and norepinephrine (α1, α2) receptors, which underpins its antidepressant and anxiolytic effects. Additionally, it has moderate affinity for histamine H1 receptors, which explains some of its anticholinergic side effects.
Historically, Nortriptyline has been a cornerstone in the management of major depressive disorder (MDD). Its efficacy was established through numerous clinical trials conducted over several decades. However, recent research has focused on refining its therapeutic use and exploring novel applications. One of the most intriguing areas of study has been its potential role in treating chronic pain conditions.
Recent studies have demonstrated that Nortriptyline can be effective in managing neuropathic pain syndromes such as diabetic peripheral neuropathy and postherpetic neuralgia. The mechanisms behind this effect are multifaceted. Nortriptyline's ability to modulate neurotransmitter activity not only affects mood but also influences pain perception by interacting with descending pain control pathways. This has led to investigations into its use as an adjuvant therapy alongside conventional pain medications.
Another area of active research is the pharmacokinetics and pharmacodynamics of Nortriptyline. Advanced analytical techniques have enabled researchers to gain deeper insights into how the drug is metabolized and distributed within the body. For instance, studies using mass spectrometry have identified key metabolites and their pathways, which has implications for drug dosing and patient monitoring. These findings are crucial for optimizing therapeutic regimens and minimizing adverse effects.
The development of novel formulations of Nortriptyline has also been a focus of recent research. Traditional oral formulations can exhibit issues such as poor bioavailability and variable absorption rates. To address these challenges, researchers have explored transdermal delivery systems and sustained-release formulations. These innovations aim to provide more consistent drug levels in the bloodstream, thereby enhancing therapeutic efficacy and patient compliance.
Furthermore, the neurobiological targets of Nortriptyline have been further elucidated through preclinical studies using animal models. These studies have revealed that Nortriptyline can influence neuroplasticity and neurogenesis in the hippocampus, a brain region critical for learning and memory. This finding opens up possibilities for exploring its potential in treating cognitive disorders such as Alzheimer's disease.
The safety profile of Nortriptyline remains a key consideration in its clinical use. While generally well-tolerated, common side effects include dry mouth, constipation, blurred vision, and sedation due to its anticholinergic properties. More serious adverse effects, such as cardiac arrhythmias and orthostatic hypotension, necessitate careful monitoring in patients with pre-existing cardiovascular conditions. Recent research has focused on identifying genetic biomarkers that can predict individual responses to Nortriptyline therapy, thereby enabling personalized medicine approaches.
In conclusion, Nortriptyline continues to be a significant therapeutic agent in psychiatry and pain management. Ongoing research is expanding our understanding of its mechanisms of action and identifying new applications for this versatile compound. Advances in formulation technology and pharmacogenomics are poised to enhance its clinical utility further. As our knowledge base grows, so too does the potential for optimizing patient care through targeted use of Nortriptyline.
72-69-5 (Nortriptyline) Related Products
- 50-48-6(Amitriptyline)
- 4444-42-2(Desmethylnortriptyline)
- 894-71-3(Nortriptyline hydrochloride)
- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)
- 2229510-13-6(2-{3-(trifluoromethyl)sulfanylphenyl}ethan-1-ol)
- 2141002-67-5(3-{(tert-butoxy)carbonylamino}-6-cyclopropylhexanoic acid)
- 1824025-59-3(N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride)
- 2680539-93-7(4-Cyclohexyl-1H-imidazole hydrochloride)
- 2172229-98-8(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}oxolane-2-carboxylic acid)
- 20136-57-6(1-{(quinolin-8-yl)iminomethyl}naphthalen-2-ol)
